molecular formula C16H9NO3 B1199543 9-Hydroxy-1-nitropyrene CAS No. 91254-93-2

9-Hydroxy-1-nitropyrene

Cat. No.: B1199543
CAS No.: 91254-93-2
M. Wt: 263.25 g/mol
InChI Key: CIIOACBBIMHZQA-UHFFFAOYSA-N
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Description

9-Hydroxy-1-nitropyrene (9H1NP) is a hydroxylated nitro-polycyclic aromatic hydrocarbon (NPAH) formed primarily via the photodegradation of 1-nitropyrene (1-NP), a well-studied environmental pollutant emitted from diesel exhaust and combustion processes . Koizumi et al. (1994) identified 9H1NP as the major photodegradation product of 1-NP in environmental matrices, with its formation mediated by UV irradiation in aqueous and organic solvents . Structurally, 9H1NP retains the pyrene backbone but features a hydroxyl group at the 9-position and a nitro group at the 1-position, which significantly alters its physicochemical and toxicological properties compared to its parent compound.

Notably, 9H1NP has been implicated in oxidative stress and mutagenicity, though its direct toxicological profile remains less characterized than 1-NP.

Properties

CAS No.

91254-93-2

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

6-nitropyren-4-ol

InChI

InChI=1S/C16H9NO3/c18-14-8-12-13(17(19)20)7-6-10-5-4-9-2-1-3-11(14)15(9)16(10)12/h1-8,18H

InChI Key

CIIOACBBIMHZQA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O

Other CAS No.

91254-93-2

Synonyms

1-nitropyrene-9-ol
9-hydroxy-1-nitropyrene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxylated Nitropyrene Isomers

9H1NP shares structural similarities with other hydroxylated nitropyrenes, such as 1-nitropyren-3-ol and 1-nitropyren-6-ol , which are metabolites of 1-NP formed via rat liver enzymatic activity . Key distinctions include:

Property 9-Hydroxy-1-nitropyrene 1-Nitropyren-3-ol 1-Nitropyren-6-ol
Mutagenicity (TA98) Not reported Higher at low doses (≤0.5 µg) Higher at low doses (≤0.5 µg)
Metabolic Pathway Photodegradation Hepatic oxidation Hepatic oxidation
Environmental Fate Rapid photodegradation in water Likely slower degradation Likely slower degradation
  • Mutagenicity: In Salmonella typhimurium TA98, 1-nitropyren-3-ol and 1-nitropyren-6-ol exhibit higher mutagenic activity than 1-NP at low doses (≤0.5 µg/plate) but reduced activity at higher doses .
  • Reactivity : Unlike hepatic metabolites, 9H1NP forms via UV-mediated pathways, leading to faster environmental degradation in polar solvents (e.g., half-life of 1-NP reduced by 50% in water under sunlight) .

Dihydrodiol Derivatives

Pyrene dihydrodiols, such as pyrene-4,5-diol (compound 10 in ), are oxidation products of pyrene metabolism. Unlike 9H1NP, these compounds lack nitro functional groups, resulting in:

  • Enhanced solubility : Dihydrodiols are more water-soluble due to hydroxyl groups, facilitating microbial degradation .

Epoxide Derivatives: 1-Nitropyrene-9,10-Oxide

1-Nitropyrene-9,10-oxide () is an electrophilic epoxide derivative of 1-NP, formed via cytochrome P450-mediated oxidation. Key differences from 9H1NP include:

  • Reactivity : The epoxide group in 1-NP-9,10-oxide is highly reactive, enabling covalent binding to DNA nucleophiles, whereas 9H1NP’s hydroxyl group may act as a detoxification marker.
  • Mutagenic Potential: Epoxides are typically more mutagenic than hydroxylated derivatives, though direct comparisons are absent in the provided evidence.

Parent Compound: 1-Nitropyrene

Property 1-Nitropyrene This compound
Photostability High (slow degradation in dark) Low (rapid degradation in light)
Mutagenicity (TA98) Moderate Likely lower (requires activation)
Bioavailability High (lipophilic) Moderate (hydroxyl enhances polarity)
  • Environmental Impact : 1-NP is a persistent pollutant, while 9H1NP acts as a transient intermediate with shorter half-lives .
  • Toxicity Mechanism: 1-NP requires nitroreduction to 1-aminopyrene for maximal mutagenicity, whereas 9H1NP’s toxicity may derive from redox-cycling hydroxyl or nitro groups .

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